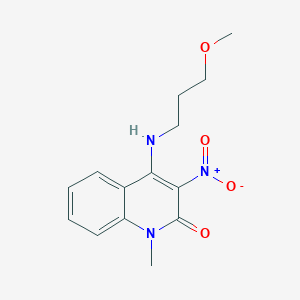
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 1-methylquinolin-2(1H)-one followed by the introduction of the 3-methoxypropylamino group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and subsequent amination reactions under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxypropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological activities and properties.
科学的研究の応用
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 3-methoxypropylamine
Uniqueness
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is unique due to its specific structural features, such as the combination of a quinoline core with a methoxypropylamino group and a nitro group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
生物活性
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. Quinoline derivatives are extensively studied in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.
The compound's chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4-(3-methoxypropylamino)-1-methyl-3-nitroquinolin-2-one |
| CAS Number | 874463-37-3 |
| Molecular Formula | C14H17N3O4 |
| Molecular Weight | 275.30 g/mol |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes or receptors involved in disease pathways.
- Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerase II, which is crucial for DNA replication and repair processes. This inhibition can lead to antiproliferative effects in cancer cells .
- Photochemical Activity : Some studies suggest that quinoline derivatives may exhibit photobinding properties to DNA, enhancing their therapeutic potential under light exposure .
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit bacterial growth effectively, suggesting that this compound may also exhibit similar effects.
Anticancer Properties
In vitro studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using IC50 values across different cancer types:
These results indicate promising anticancer activity, warranting further investigation into its mechanism and efficacy.
Study on Quinoline Derivatives
A study compared the biological activities of various quinoline derivatives, including this compound. The findings revealed that these compounds exhibited varying degrees of antiproliferative activity against mammalian cells under both dark and UVA irradiation conditions. Notably, the compound demonstrated a higher activity than standard treatments like 8-MOP without exhibiting mutagenicity or skin phototoxicity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various molecular targets involved in cancer progression. These studies suggest strong interactions with key proteins such as VEGFR and EGFR, indicating potential as a targeted therapy for lung cancer .
特性
IUPAC Name |
4-(3-methoxypropylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-16-11-7-4-3-6-10(11)12(15-8-5-9-21-2)13(14(16)18)17(19)20/h3-4,6-7,15H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCACTKCWRPWERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













